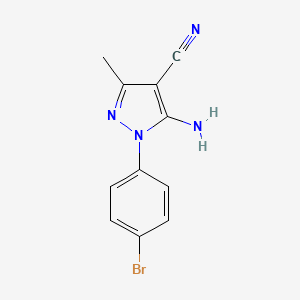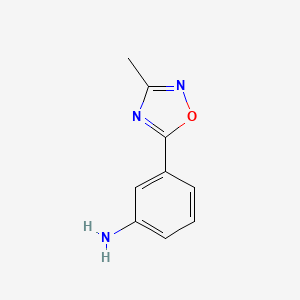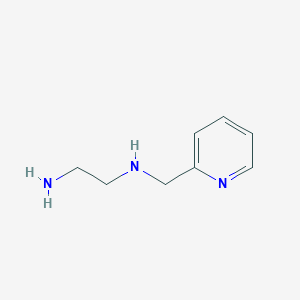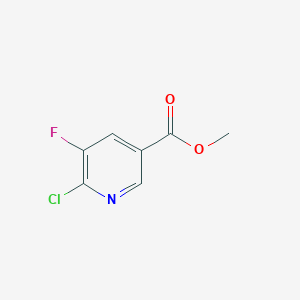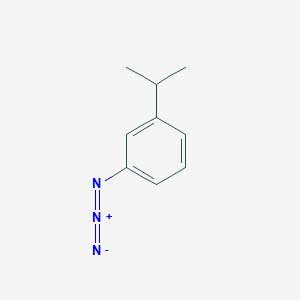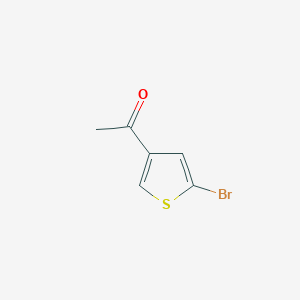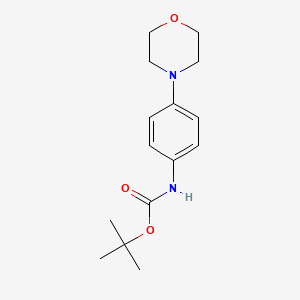
N-BOC 4-morpholinoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-BOC 4-morpholinoaniline is a chemical compound with the CAS Number: 564483-40-5 and a molecular weight of 278.35 . Its IUPAC name is tert-butyl 4-(4-morpholinyl)phenylcarbamate .
Synthesis Analysis
The synthesis of N-BOC 4-morpholinoaniline involves a reaction with tris(dibenzylideneacetone)dipalladium(0), sodium t-butanolate, and XPhos in tert-butyl alcohol at 100℃ for 0.5h . This process yields an 81% product .Molecular Structure Analysis
The linear structure formula of N-BOC 4-morpholinoaniline is C15H22N2O3 . The InChI Code is 1S/C15H22N2O3/c1-15(2,3)20-14(18)16-12-4-6-13(7-5-12)17-8-10-19-11-9-17/h4-7H,8-11H2,1-3H3,(H,16,18) .Chemical Reactions Analysis
N-BOC 4-morpholinoaniline can undergo N-Boc deprotection, a common reaction in pharmaceutical research and development . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .Physical And Chemical Properties Analysis
N-BOC 4-morpholinoaniline has a molecular weight of 278.35 . It is stored under refrigerated conditions .Applications De Recherche Scientifique
Chemical Synthesis
“N-BOC 4-morpholinoaniline” is a chemical compound with the molecular formula C15H22N2O3 . It is used in various chemical synthesis processes due to its unique structure and properties .
Electrochemical Oxidation
A significant application of “N-BOC 4-morpholinoaniline” is in the field of electrochemical oxidation. In this process, 4-MA is oxidized to its corresponding p-quinonediimine (1ox+), and the electrochemically generated 1ox+ reacts with nucleophiles . This reaction mechanism has been studied both experimentally and theoretically .
Research and Development
“N-BOC 4-morpholinoaniline” is often used in research and development laboratories. Its unique properties make it a valuable compound for testing and developing new chemical reactions .
Safety and Hazards
The safety data sheet for 4-Morpholinoaniline, a related compound, indicates that it causes skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Mécanisme D'action
Mode of Action
The mode of action of N-BOC 4-morpholinoaniline involves its interaction with these targets, leading to a series of biochemical reactions. One study suggests that the electrochemical oxidation of 4-Morpholinoaniline, a related compound, results in different products depending on the presence of different nucleophiles .
Biochemical Pathways
Given its structural similarity to 4-morpholinoaniline, it may be involved in similar electrochemical oxidation processes .
Propriétés
IUPAC Name |
tert-butyl N-(4-morpholin-4-ylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)16-12-4-6-13(7-5-12)17-8-10-19-11-9-17/h4-7H,8-11H2,1-3H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMBUHFNPUQJFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467359 |
Source


|
| Record name | tert-Butyl [4-(morpholin-4-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-BOC 4-morpholinoaniline | |
CAS RN |
564483-40-5 |
Source


|
| Record name | tert-Butyl [4-(morpholin-4-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


